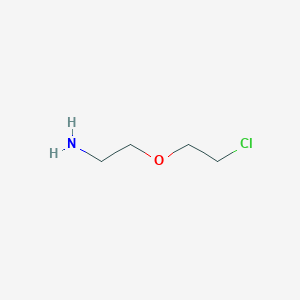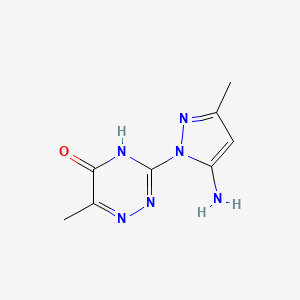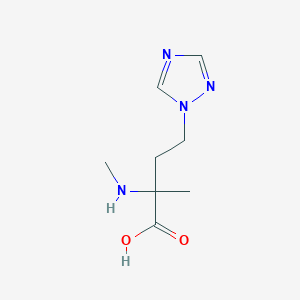methanone](/img/structure/B13495169.png)
[(4-Methylpyridin-3-yl)sulfanyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpyridin-3-yl)sulfanylmethanone is an organic compound with the molecular formula C13H11NOS It is a derivative of pyridine and benzene, featuring a sulfanyl group linking the two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyridin-3-yl)sulfanylmethanone typically involves the reaction of 4-methylpyridine-3-thiol with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (4-Methylpyridin-3-yl)sulfanylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
(4-Methylpyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are often conducted under acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
(4-Methylpyridin-3-yl)sulfanylmethanone has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (4-Methylpyridin-3-yl)sulfanylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic rings can engage in π-π stacking interactions with aromatic residues, stabilizing the compound-protein complex. These interactions can alter the conformation and function of the target proteins, thereby exerting the compound’s effects.
類似化合物との比較
(4-Methylpyridin-3-yl)sulfanylmethanone can be compared with other similar compounds, such as:
(4-Methylpyridin-3-yl)sulfanylmethanol: This compound features a hydroxyl group instead of a carbonyl group, resulting in different reactivity and biological activity.
(4-Methylpyridin-3-yl)sulfanylethanone: This compound has an ethyl group instead of a methyl group, which can influence its chemical properties and applications.
(4-Methylpyridin-3-yl)sulfanylacetonitrile: The presence of a nitrile group introduces additional reactivity and potential for further functionalization.
The uniqueness of (4-Methylpyridin-3-yl)sulfanylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H11NOS |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
S-(4-methylpyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C13H11NOS/c1-10-7-8-14-9-12(10)16-13(15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChIキー |
XVGQAAQJDJPRQL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)SC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(2-Aminoethoxy)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495094.png)
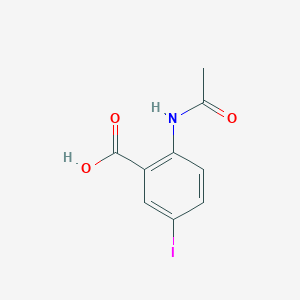
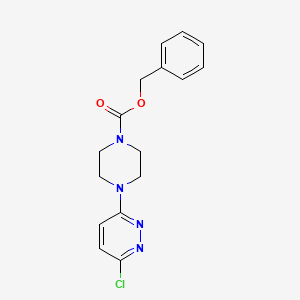
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-[2-(methylamino)ethoxy]ethyl]amino]isoindoline-1,3-dione](/img/structure/B13495108.png)
![5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B13495120.png)
![6-Azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13495126.png)
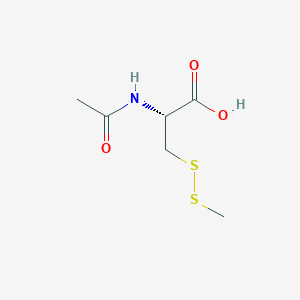

![4-(1-Amino-2-hydroxyethyl)-2-[(dimethylamino)methyl]phenol](/img/structure/B13495150.png)
